molecular formula C8H5BrN2O3 B572335 6-Bromo-4-nitroisoindolin-1-one CAS No. 1269291-06-6

6-Bromo-4-nitroisoindolin-1-one

Cat. No.: B572335
CAS No.: 1269291-06-6
M. Wt: 257.043
InChI Key: GQDKZESSUKFRPO-UHFFFAOYSA-N
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Description

6-Bromo-4-nitroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the isoindolin-1-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitroisoindolin-1-one typically involves the bromination and nitration of isoindolin-1-one derivatives. One common method includes the bromination of isoindolin-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by nitration using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted isoindolin-1-one derivatives.

    Reduction: Formation of 6-bromo-4-aminoisoindolin-1-one.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-4-nitroisoindolin-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitroisoindolin-1-one is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-nitroisoindolin-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-4-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-5-6(3-10-8(5)12)7(2-4)11(13)14/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKZESSUKFRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697460
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-06-6
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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